molecular formula C13H9ClF3N3S B10951054 3-Chloro-2-methyl-5-(5-methylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Chloro-2-methyl-5-(5-methylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10951054
M. Wt: 331.74 g/mol
InChI Key: LDFAABUTNQGMDK-UHFFFAOYSA-N
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Description

3-CHLORO-2-METHYL-5-(5-METHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 3-CHLORO-2-METHYL-5-(5-METHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Chlorination and methylation: These steps introduce the chlorine and methyl groups at the desired positions on the core structure.

    Attachment of the thienyl group: This is typically done through a coupling reaction with a thienyl precursor.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

3-CHLORO-2-METHYL-5-(5-METHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-CHLORO-2-METHYL-5-(5-METHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-CHLORO-2-METHYL-5-(5-METHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-CHLORO-2-METHYL-5-(5-METHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE can be compared with similar compounds such as:

    3-CHLORO-2-METHYL-1-PROPENE: This compound has a simpler structure and different reactivity.

    2-AMINO-3-CHLORO-5-TRIFLUOROMETHYL-PYRIDINE: This compound shares some structural similarities but has different functional groups and properties.

    3-(5-CHLORO-2-THIENYL)-1-METHYL-4,5-DIHYDRO-1H-PYRAZOLE: This compound has a related core structure but differs in the attached groups.

The uniqueness of 3-CHLORO-2-METHYL-5-(5-METHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE lies in its specific combination of functional groups and the resulting properties, making it valuable for various applications.

Properties

Molecular Formula

C13H9ClF3N3S

Molecular Weight

331.74 g/mol

IUPAC Name

3-chloro-2-methyl-5-(5-methylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H9ClF3N3S/c1-6-3-4-9(21-6)8-5-10(13(15,16)17)20-12(18-8)11(14)7(2)19-20/h3-5H,1-2H3

InChI Key

LDFAABUTNQGMDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C)Cl

Origin of Product

United States

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